4-Methylthio-4-methyl-2-pentanone, also known as 4-methyl-4-(methylthio)pentan-2-one, is a sulfur-containing organic compound characterized by its unique chemical structure. The molecular formula of this compound is , and it has a molecular weight of approximately 146.25 g/mol. This compound is notable for its distinctive odor, often described as resembling cat urine, which has led to its colloquial name "cat ketone" due to its presence in various natural sources including cat urine, blackcurrants, and certain wines .
2-Pentanone, 4-methyl-4-(methylthio)-, also known as 4-methyl-4-methylthio-2-pentanone, is a sulfur-containing organic compound. It has been identified as a volatile constituent in some fruits and vegetables, including blackcurrants, grapefruit, and guava []. Researchers use headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS) to detect and identify it in these foods [, ].
The presence of 2-Pentanone, 4-methyl-4-(methylthio)- can contribute to the overall flavor profile of certain foods. However, limited information is available regarding its specific sensory properties. Scientific literature suggests it may play a role in the aroma of blackcurrants [].
The chemical behavior of 4-methylthio-4-methyl-2-pentanone primarily involves its reactivity as a thiol and ketone. It can participate in several types of reactions:
These reactions make it a versatile compound in synthetic organic chemistry.
The synthesis of 4-methylthio-4-methyl-2-pentanone can be achieved through several methods:
These methods highlight the compound's accessibility both through synthetic routes and natural sources.
4-Methylthio-4-methyl-2-pentanone finds applications primarily in the flavor and fragrance industries due to its potent odor characteristics. Specific applications include:
Interaction studies involving 4-methylthio-4-methyl-2-pentanone focus on its olfactory properties and potential interactions with biological systems. Research indicates that this compound may interact with olfactory receptors, influencing sensory responses. Additionally, studies on its reactivity with proteins suggest limited interactions under normal physiological conditions .
Several compounds share structural similarities with 4-methylthio-4-methyl-2-pentanone, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3-Mercapto-3-methylbutanol | Known for its strong odor; found in animal secretions | |
4-Methoxy-4-methyl-2-pentanone | Used as a solvent; different functional group | |
3-Mercaptohexan-1-ol | Longer chain; different odor profile |
What sets 4-methylthio-4-methyl-2-pentanone apart is its dual functionality as both a ketone and a thiol, contributing to its distinctive olfactory properties. Its presence in various natural sources further enhances its relevance in flavor and fragrance applications compared to other similar compounds that may lack such versatility or distinctiveness.
4-Methylthio-4-methyl-2-pentanone possesses the molecular formula C₇H₁₄OS [1] [2] [3], with a molecular weight of 146.25 g/mol [1] [2] [3] [4]. The compound represents a ketone derivative containing both methyl and methylthio substituents positioned at the 4-carbon atom of the pentanone chain [5]. The structural framework consists of a five-carbon ketone backbone with the carbonyl group located at the 2-position, while the 4-carbon bears both a methyl group and a methylthio (CH₃S-) functional group [1] [2].
The compound exhibits characteristic properties of an aliphatic ketone, with the carbonyl group forming the central reactive site [5]. The presence of the sulfur-containing methylthio substituent imparts unique chemical properties, including enhanced lipophilicity and distinctive organoleptic characteristics [2] [6]. The compound exists as a colorless to light yellow clear liquid at room temperature [4] [7], with a density of 0.964 g/mL at 25°C [2] [6] and a boiling point of 78°C at 15 mmHg [2] [4] [6].
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-methyl-4-(methylsulfanyl)pentan-2-one [5] [8] [9]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain (pentane), the functional group location (2-one for the ketone at position 2), and the substituents at position 4 (methyl and methylsulfanyl groups) [5] [8]. Alternative International Union of Pure and Applied Chemistry representations include 4-methyl-4-(methylthio)pentan-2-one [4] [10] [11], reflecting the common usage of methylthio as a descriptor for the methylsulfanyl group.
The compound is known by numerous synonyms reflecting its chemical structure and commercial applications. Primary synonyms include 4-Methyl-4-(methylthio)-2-pentanone [1] [2] [5], 2-Pentanone, 4-methyl-4-(methylthio)- [12] [13], and 4-Methyl-4-(methylmercapto)pentan-2-one [14]. The trade name "cassis pentanone" [2] [14] [15] reflects its blackcurrant-like aroma characteristics and its application in the fragrance industry.
Additional chemical synonyms encompass 4-Methylmercapto-4-methylpentan-2-one [12] [13], 4,4-Dimethyl-5-thiahexane-2-one [6], and 4-Methyl-4-(methylthio)pentan-2-one [4] [5] [11]. Industrial designations include Methylthio-4-Methyl-2-pen [6] and various abbreviated forms used in regulatory contexts.